2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide” is a novel compound that inhibits glucose-induced degradation-deficient (GID) E3 ligase . It’s part of a class of heterocyclic compounds that have been disclosed by Accutar Biotechnology Inc . These compounds, including the one , are used in pharmaceutical compositions for the prevention and treatment of cancer and related diseases and conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results. These details are likely included in the full patent application .Scientific Research Applications
Crystal Structure Analysis
- A study by Sharma et al. (2016) synthesized a compound similar to 2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide and analyzed its crystal structure. The research revealed that the compound crystallizes in the monoclinic space group and is stabilized by various hydrogen bonds and π···π interactions, which are critical in understanding the molecular interactions and properties of such compounds (Sharma et al., 2016).
Anticancer Activity
- Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including structures similar to this compound. These compounds were evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity. This highlights the potential of such compounds in developing new anticancer drugs (Ravinaik et al., 2021).
Antibacterial Activity
- Avagyan et al. (2020) investigated oxadiazolylbenzodioxane derivatives for their antibacterial properties. The synthesized compounds, related to this compound, showed significant antibacterial activity, underscoring the importance of these compounds in antibacterial research (Avagyan et al., 2020).
Nematocidal Activity
- Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide moiety, demonstrating good nematocidal activity against Bursaphelenchus xylophilus. This suggests the potential use of such compounds in developing new nematicides (Liu et al., 2022).
Antiallergy Agents
- A study by Hargrave et al. (1983) on N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the chemical structure of interest, showed potent antiallergy activity in rat models. This indicates the relevance of similar compounds in allergy treatment research (Hargrave et al., 1983).
Mechanism of Action
The compound acts as an inhibitor of the glucose-induced degradation-deficient (GID) E3 ligase . This enzyme is involved in the degradation of superfluous gluconeogenic enzymes . The compound’s mechanism of action likely involves the inhibition of this degradation process, thereby preventing the proliferation of cancer cells .
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-8-1-2-10(15)9(5-8)11(19)16-13-18-17-12(20-13)7-3-4-21-6-7/h1-6H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKBURBXEKEBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(O2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.